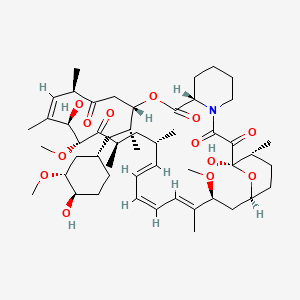

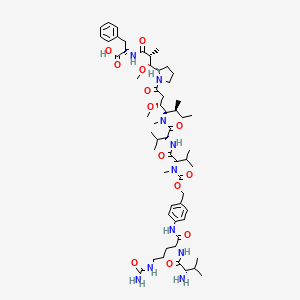

N-(2-cyclopropyl-7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ICA-105665 is a novel small molecule compound primarily investigated for its potential in treating epilepsy and neuropathic pain. It functions as an opener of specific potassium channels, particularly the KCNQ2/3 and KCNQ3/5 channels, which are crucial for neuronal excitability and stability .

Méthodes De Préparation

The synthesis of ICA-105665 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting under controlled conditions to ensure high purity and efficacy .

Analyse Des Réactions Chimiques

ICA-105665 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s activity.

Reduction: The addition of hydrogen or removal of oxygen, which can also modify the compound’s properties.

Substitution: This involves the replacement of one functional group with another, which can be used to modify the compound’s activity or stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

ICA-105665 has several scientific research applications:

Chemistry: It is used as a tool compound to study the function of potassium channels and their role in neuronal excitability.

Biology: Researchers use ICA-105665 to investigate the physiological and pathological roles of potassium channels in various biological systems.

Medicine: The compound is being explored for its potential to treat epilepsy and neuropathic pain due to its ability to modulate neuronal activity.

Industry: ICA-105665 is used in the development of new therapeutic agents targeting potassium channels

Mécanisme D'action

ICA-105665 exerts its effects by activating subtypes of KCNQ ion channels, which are involved in regulating neuronal excitability. By opening these channels, ICA-105665 stabilizes the neuronal membrane potential, reducing the likelihood of abnormal electrical activity that can lead to seizures. The compound’s ability to penetrate the blood-brain barrier enhances its effectiveness in treating central nervous system disorders .

Comparaison Avec Des Composés Similaires

ICA-105665 is unique compared to other potassium channel openers due to its specific targeting of KCNQ2/3 and KCNQ3/5 channels. Similar compounds include:

Retigabine: Another potassium channel opener used for treating epilepsy, but with a different safety profile.

NS1209: A compound with a similar mechanism of action but different pharmacokinetic properties.

Selurampanel: An investigational drug with a broader spectrum of activity but less specificity for KCNQ channels.

ICA-105665 stands out due to its high specificity and efficacy in preclinical models of epilepsy and neuropathic pain .

Propriétés

| ICA-105665 is an activator of subtypes of KCNQ ion channels, which are attractive targets for the treatment of epilepsy based on their function and genetic linkage to a seizure disorder. | |

Formule moléculaire |

C19H15F2N3O2 |

Poids moléculaire |

355.3 g/mol |

Nom IUPAC |

N-(2-cyclopropyl-7-fluoro-4-oxoquinazolin-3-yl)-2-(4-fluorophenyl)acetamide |

InChI |

InChI=1S/C19H15F2N3O2/c20-13-5-1-11(2-6-13)9-17(25)23-24-18(12-3-4-12)22-16-10-14(21)7-8-15(16)19(24)26/h1-2,5-8,10,12H,3-4,9H2,(H,23,25) |

Clé InChI |

QVQACHQOSXTOLH-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C2=NC3=C(C=CC(=C3)F)C(=O)N2NC(=O)CC4=CC=C(C=C4)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

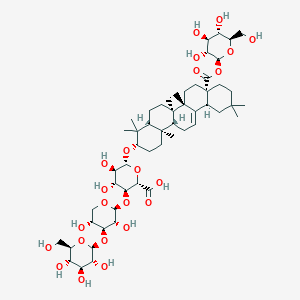

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)

![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)